7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine
Overview
Description
7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 908267-60-7. It has a molecular weight of 280.5 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular formula of this compound is C7H6ClIN2 . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.5 . It is recommended to be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis and Functionalization
7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine serves as a versatile precursor in organic synthesis, enabling the regiocontrolled introduction of various functional groups through cross-coupling reactions. Marie et al. (2012) demonstrated its utility in the regiocontrolled microwave-assisted bifunctionalization, facilitating the introduction of aryl, heteroaryl, alkyne, amine, or cyano groups via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as cyanation, achieving polyfunctionalized imidazo[1,2-a]pyridines (Marie, Bouclé, Enguehard-Gueiffier, & Gueiffier, 2012). Similarly, Katrun and Kuhakarn (2019) developed an efficient method for the halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides, allowing for the rapid access to C3-substituted imidazo[1,2-a]pyridines, which are valuable intermediates for further functionalization (Katrun & Kuhakarn, 2019).
Photophysical Properties
The synthesis of 1,3-diarylated imidazo[1,5-a]pyridines by Shibahara et al. (2009) highlights the photophysical applications of imidazo[1,2-a]pyridine derivatives, showcasing a variety of fluorescent emissions with improved quantum yields compared to monoarylated counterparts, thus suggesting potential applications in materials science and fluorescence-based technologies (Shibahara et al., 2009).
Antimicrobial and Anticancer Agents
New classes of dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives have been synthesized, showing significant antibacterial and antifungal activities. Salhi et al. (2020) reported compounds that exhibited potent activity against Candida albicans and methicillin-resistant Staphylococcus aureus, underscoring the potential of this compound derivatives as lead compounds in the development of new antimicrobial agents (Salhi et al., 2020).
Properties
IUPAC Name |
7-chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1,3-4,10H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQMIJLEEFHHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C=C2N1C(=CN2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743661 | |
Record name | 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908267-60-7 | |
Record name | 7-Chloro-3-iodo-1,5-dihydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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